molecular formula C9H8BrF3O2 B15046763 1-(2-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

1-(2-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B15046763
M. Wt: 285.06 g/mol
InChI Key: BYRJFUVDSBDVMX-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol (C₉H₈BrF₃O₂, MW: 289.06) is a brominated aryl alcohol featuring a trifluoroethanol moiety. It serves as a key intermediate in organic synthesis, particularly in the preparation of indole derivatives. For example, it reacts with dimethyl acetylenedicarboxylate (DMAD) to yield dimethyl 7-bromo-5-methoxyindole-2,3-dicarboxylate, highlighting its utility in constructing heterocyclic frameworks . The methoxy group at the para position and bromine at the ortho position on the phenyl ring influence its electronic and steric properties, impacting reactivity and applications in medicinal chemistry.

Properties

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

1-(2-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H8BrF3O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

BYRJFUVDSBDVMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(F)(F)F)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-bromo-4-methoxybenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the replacement of the bromine atom with other functional groups, such as methoxy or alkyl groups.

Scientific Research Applications

1-(2-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoroethanol group (–CF₃CH₂OH) is a weakly acidic (pKa ≈ 12) bioisostere for carboxylic acids, offering enhanced lipophilicity beneficial for blood-brain barrier penetration in CNS-targeted drugs . Substitutions on the phenyl ring modulate properties:

Compound Name Substituents (Position) Molecular Formula MW pKa (Predicted) Key Features
Target Compound -Br (2), -OCH₃ (4) C₉H₈BrF₃O₂ 289.06 ~11.3* High lipophilicity; indole synthesis
1-(4-Bromo-2-chlorophenyl)-2,2,2-TFE† -Br (4), -Cl (2) C₈H₅BrClF₃O 289.48 11.27 Higher density (1.754 g/cm³); drug intermediate
1-(2-Bromo-4-fluorophenyl)-2,2,2-TFE -Br (2), -F (4) C₈H₅BrF₄O 273.03 N/A Enhanced electronegativity; improved stability
1-(3-Bromo-4-methoxyphenyl)-2,2,2-TFE -Br (3), -OCH₃ (4) C₉H₈BrF₃O₂ 289.06 N/A Altered steric profile; lower reactivity

†TFE: Trifluoroethan-1-ol; *Estimated based on analog data .

Key Observations :

  • Electron-Donating Groups (e.g., -OCH₃) : Increase solubility in polar solvents but reduce acidity compared to electron-withdrawing groups (e.g., -Cl, -F).
  • Halogen Effects : Bromine contributes to higher molecular weight and steric bulk, while fluorine enhances electronegativity and metabolic stability .

Biological Activity

1-(2-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is a compound that has garnered attention due to its unique structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of 1-(2-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is C9H8BrF3O2, with a molecular weight of 283.04 g/mol. The compound features a trifluoroethanol moiety which may contribute to its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound focuses on several key areas:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine and methoxy groups may enhance the compound's ability to disrupt microbial membranes or inhibit enzymatic functions.
  • Enzyme Inhibition : Preliminary data suggest that 1-(2-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, similar compounds have been studied for their inhibitory effects on the Type III secretion system (T3SS) in pathogenic bacteria .

Antimicrobial Screening

A study evaluating various aromatic compounds found that derivatives similar to 1-(2-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol displayed significant activity against Gram-negative and Gram-positive bacteria. The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition Assays

In an experimental setup designed to assess enzyme inhibition, compounds structurally related to 1-(2-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol were tested for their ability to inhibit the secretion of virulence factors in pathogens like Escherichia coli. Results indicated that certain concentrations led to a reduction in virulence factor secretion by up to 50%, suggesting potential applications in developing anti-infective agents .

Data Table: Biological Activity Summary

Activity Type Observation Reference
AntimicrobialSignificant activity against Gram-negative bacteria
Enzyme InhibitionUp to 50% reduction in virulence factor secretion
CytotoxicityNon-cytotoxic at effective concentrations

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